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Everolimus Pharmacokinetic Parameters

Parameter Value/Range Conditions & Notes

Oral Bioavailability ~14% [1] Lower than sirolimus (20%) due to P-gp efflux

[2] [1].

Time to Cmax (Tmax) 1 - 2 hours [2] [1] Rapid absorption post oral dose.

Apparent Volume of
Distribution (Vd)

342 ± 107 L (Range:
128-589 L) [1]

Extensive tissue distribution.

Elimination Half-Life (t₁/
₂)

18 - 35 hours [1] Allows for once-daily dosing.

Primary Metabolic
Enzymes

CYP3A4, CYP3A5,
CYP2C8 [2]

CYP3A4 is the major isoform.

Transport Protein P-glycoprotein (P-gp) [2]
[3]

Impacts absorption and distribution.

Route of Excretion <10% excreted
unchanged in urine [1]

Primarily metabolized; fecal excretion of
metabolites.
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Parameter Value/Range Conditions & Notes

Time to Steady-State ~7 days [2] With continuous once-daily dosing.

Therapeutic Trough
Range (Transplant)

3 - 8 ng/mL [4] Varies by organ type, concomitant

immunosuppression, and institutional protocol.

Effect of High-Fat Meal Significantly reduces

Cmax and AUC [1]

Should be taken consistently with or without

food.

Metabolism and Drug-Drug Interactions

Everolimus is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme

system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the P-glycoprotein (P-

gp) efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-

drug interactions.

Inhibitors of CYP3A4/P-gp: Concomitant use with strong inhibitors (e.g., ketoconazole,

clarithromycin, ritonavir) significantly increases everolimus exposure [3] [1]. For example,
ketoconazole can nearly quadruple the Cmax of everolimus [1]. Avoidance or dose reduction with

close therapeutic drug monitoring (TDM) is critical.
Inducers of CYP3A4/P-gp: Substances that induce these proteins, such as rifampin,

phenobarbital, carbamazepine, and St. John's wort, can dramatically reduce everolimus
bioavailability [3] [5]. A documented case showed an undetectable everolimus level in a patient

taking phenobarbital, necessitating a switch in therapy [5].
Impact on Other CYP3A4 Substrates: Everolimus itself can act as a weak competitive inhibitor of

CYP3A4. A clinical study showed that co-administration increased the AUC of oral midazolam (a
sensitive CYP3A4 substrate) by 30%, suggesting everolimus affects presystemic clearance

(bioavailability) but not systemic clearance of co-administered CYP3A4 substrates [6].

The following diagram illustrates the key metabolic pathway and major sources of drug interactions for

everolimus.
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Everolimus is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins

significantly alter its plasma levels.

Clinical Pharmacokinetics and TDM

The pharmacokinetic profile of everolimus necessitates therapeutic drug monitoring (TDM) in clinical

practice, especially in transplantation.

Narrow Therapeutic Index: Everolimus has a narrow window between efficacy and toxicity [2].

High Variability: Significant inter-individual variability in pharmacokinetics exists due to differences in
CYP3A4/5 and P-gp activity [2].

Exposure-Response Relationship: Meta-analyses in oncology have established a positive
relationship between everolimus exposure (Cmin) and efficacy (probability of tumor size reduction,

progression-free survival), as well as the risk of adverse events like pneumonitis, stomatitis, and
metabolic events [7].

Trough Concentration Monitoring: Steady-state trough concentration (Cmin) shows an excellent
correlation with the total drug exposure (AUC), making it a simple and reliable metric for TDM [2] [4].

For solid organ transplant recipients, the recommended therapeutic range is typically 3-8 ng/mL,
though this varies based on the transplanted organ, time post-transplant, and concomitant

immunosuppression [4].

Experimental Protocols for Key Studies
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Protocol: Evaluating the Effect of Everolimus on Midazolam
Pharmacokinetics

This clinical study design demonstrates how to assess the impact of everolimus on the metabolism of

another CYP3A4 substrate [6].

Objective: To examine the influence of steady-state everolimus on the single-dose
pharmacokinetics of oral midazolam in healthy subjects.

Subjects: 25 healthy male volunteers.
Design: Open-label, two-period, fixed-sequence study.

Dosing:
Period 1: A single oral dose of midazolam 4 mg administered alone.

Period 2: Continuous once-daily oral doses of everolimus 10 mg for 5 days, with a single 4
mg dose of midazolam co-administered on Day 5.

Bioanalytical Method: Plasma concentrations of midazolam and its primary metabolite, 1-
hydroxymidazolam, were quantified using validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis to determine key parameters for

midazolam and its metabolite, including AUC, Cmax, and half-life.

Protocol: In Vivo/Ex-Vivo Assessment of Curcumin's Impact

This preclinical study protocol outlines the approach to investigate a natural product's effect on everolimus

pharmacokinetics and the underlying mechanism [8].

Objective: To investigate the effect of co-administered curcumin on the oral pharmacokinetics of

everolimus in rats and the underlying mechanisms.
In Vivo Pharmacokinetic Study:

Animals: Rats.
Dosing Groups: Everolimus (0.5 mg/kg) was orally administered alone or with curcumin (50

mg/kg or 100 mg/kg).
Sample Collection: Blood samples were collected at specific time points over 540 minutes.

Bioanalysis: Everolimus whole blood concentrations were determined using a QMS
immunoassay.

Mechanism Evaluation:
CYP3A4 Activation Assay: The effect of curcumin and its metabolites on recombinant human

CYP3A4 enzyme activity was evaluated in vitro.
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P-gp Inhibition Assay: A cell model (e.g., Caco-2) was used to assess the potential of

curcumin to inhibit P-gp-mediated transport.

Research and Development Insights

Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP

enzymes.

The Challenge of Pan-CYP3A Inhibition: Conventional boosters like ritonavir inhibit both CYP3A4
and the highly homologous (83%) CYP3A5. This can be dangerous for drugs predominantly

metabolized by CYP3A5 (e.g., tacrolimus, vincristine), leading to dangerously elevated levels [9].
Selective CYP3A4 Inhibition: High-throughput screening has identified novel scaffolds for selective
CYP3A4 inhibitors (e.g., SCM-01, SCM-02, SCM-03). Crystallographic studies reveal that differential
C-terminal loop conformations and distinct ligand-binding surfaces between CYP3A4 and CYP3A5

can be exploited to achieve selectivity [9]. This approach promises to enhance therapeutic efficacy of
CYP3A4-metabolized drugs like everolimus while avoiding adverse interactions from inhibiting

CYP3A5.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.sciencedirect.com/science/article/pii/S0959804913010186
https://pubmed.ncbi.nlm.nih.gov/25300360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11985932/
https://www.smolecule.com/products/b567814#everolimus-pharmacokinetics-half-life-metabolism-cyp3a4
https://www.smolecule.com/products/b567814#everolimus-pharmacokinetics-half-life-metabolism-cyp3a4
https://www.smolecule.com/products/b567814#everolimus-pharmacokinetics-half-life-metabolism-cyp3a4
https://www.smolecule.com/products/b567814#everolimus-pharmacokinetics-half-life-metabolism-cyp3a4
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s567814?utm_src=pdf-bulk
https://www.smolecule.com/products/s567814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

